

The Discovery and Synthesis of BMS-935177: A Reversible BTK Inhibitor

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Compound of Interest

Compound Name: BMS-935177

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Developed by Bristol-Myers Squibb, this small molecule has demonstrated significant potential in preclinical models of autoimmune diseases.[1][2][3][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of **BMS-935177**, with a focus on its mechanism of action, structure-activity relationships (SAR), and key experimental data.

Introduction: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It plays a crucial role in the signaling pathways of multiple cell types involved in autoimmune diseases.[1][2][3] Specifically, BTK is essential for B-cell receptor (BCR) mediated signaling, which is critical for B-cell development, differentiation, and activation.[7][8] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune disorders, making it a prime therapeutic target.[9][10] **BMS-935177** was developed as a second-generation, reversible BTK inhibitor, aiming for high potency and selectivity to minimize off-target effects.[1][2][3]

Discovery and Lead Optimization

The discovery of **BMS-935177** stemmed from a focused effort to develop a novel series of carbazole-based inhibitors of BTK.[1][9] The research involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] The chemical name for **BMS-935177** is 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide.[1][2][3][6]

Structure-Activity Relationship (SAR)

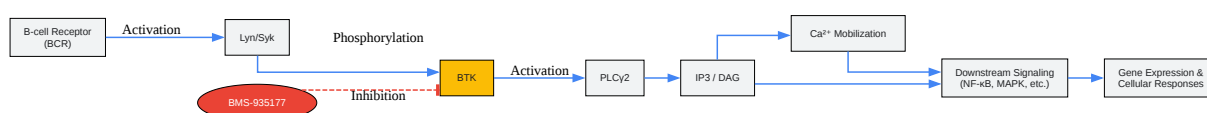
The SAR studies leading to **BMS-935177** focused on modifications of a carbazole carboxamide scaffold.[9] These studies revealed that specific substitutions at various positions of the carbazole core were critical for potent and selective inhibition of BTK. The quinazolinone moiety was found to be a key feature for potent activity. Molecular modeling techniques, including molecular docking and 3D-QSAR, were employed to rationalize the SAR and guide the design of more potent analogs.[9]

Synthesis

The synthesis of **BMS-935177** involves a multi-step process, starting from the construction of the carbazole core, followed by the introduction of the quinazolinone-containing phenyl group and the final carboxamide functionalization. While the detailed, step-by-step synthesis is proprietary, the general approach is outlined in scientific literature and patents.[1][11]

Mechanism of Action and Signaling Pathway

BMS-935177 functions as a reversible inhibitor of BTK, binding to the ATP-binding site of the kinase domain.[4][5] This reversible binding distinguishes it from first-generation covalent BTK inhibitors like ibrutinib. By blocking the kinase activity of BTK, **BMS-935177** effectively interrupts the downstream signaling cascade initiated by B-cell receptor activation.



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Caption: BTK Signaling Pathway Inhibition by **BMS-935177**.

Preclinical Pharmacology

The preclinical evaluation of **BMS-935177** demonstrated its potent and selective inhibitory activity against BTK, along with favorable pharmacokinetic properties.

In Vitro Activity

BMS-935177 exhibits potent enzymatic inhibition of BTK and functional inhibition in cellular assays.

Assay	Metric	Value	Reference
BTK Enzymatic Assay	IC ₅₀	3 nM	[4]
BTK Enzymatic Assay	IC ₅₀	2.8 nM	[5]
Ramos B-cell Calcium Flux	IC ₅₀	27 nM	[4][5]
PBMC FcγRIIa/III Driven TNFα Production	IC ₅₀	14 nM	[5]

Kinase Selectivity

BMS-935177 demonstrates high selectivity for BTK over other kinases, including other members of the Tec family and the Src family of kinases.

Kinase	IC ₅₀ (nM)	Selectivity (fold vs. BTK)	Reference
BTK	2.8	1	[5]
TEC	13	~5	[5]
BLK	20	~7	[5]
BMX	24	~9	[5]
TrkA	30	~11	[5]
ITK	-	5-67	[5]
TXK	-	5-67	[5]
SRC	-	>1100	[5]
HER4	<150	>50	[5]
TRKB	<150	>50	[5]
RET	<150	>50	[5]

Pharmacokinetics

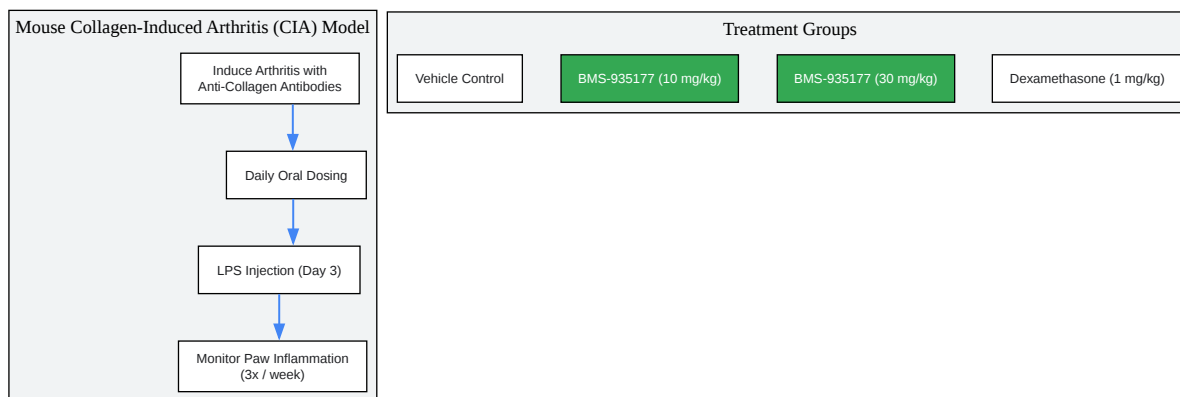
BMS-935177 exhibits excellent oral bioavailability and low clearance in preclinical species.

Species	Dose	Route	T _{1/2} (h)	Oral Bioavailability (%)	Reference
Mouse	2 mg/kg	IV	4.0	84-100 (solution)	[5]
Rat	2 mg/kg	IV	5.1	84-100 (solution)	[5]
Dog	-	-	-	84-100 (solution)	[5]
Cynomolgus Monkey	-	-	-	84-100 (solution)	[5]

Plasma protein binding is high across all species, with less than 1% free fraction in humans.[\[5\]](#)

In Vivo Efficacy

The in vivo efficacy of **BMS-935177** was evaluated in a mouse model of collagen-induced arthritis (CIA), a preclinical model for rheumatoid arthritis.



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Caption: Experimental Workflow for In Vivo Efficacy Study.

BMS-935177 demonstrated a dose-dependent reduction in both the severity and incidence of clinical disease in this model.[4]

Key Experimental Protocols

BTK Enzymatic Assay

- Objective: To determine the in vitro inhibitory activity of **BMS-935177** against recombinant human BTK.
- Methodology:
 - A solution of **BMS-935177** is prepared in DMSO and serially diluted.

- In a 384-well plate, the compound is incubated with recombinant human BTK (1 nM), a fluoresceinated peptide substrate (1.5 μ M), and ATP (20 μ M) in assay buffer (20 mM HEPES, pH 7.4, 10 mM $MgCl_2$, 0.015% Brij 35, 4 mM DTT, 1.6% DMSO).
- The reaction is incubated at room temperature for 60 minutes.
- The reaction is terminated by the addition of 35 mM EDTA.
- The reaction mixture is analyzed by electrophoretic separation of the fluorescent substrate and phosphorylated product.[\[4\]](#)
- The IC_{50} value is calculated from the dose-response curve.

Ramos B-cell Calcium Flux Assay

- Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
- Methodology:
 - Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.
 - Cells are pre-incubated with various concentrations of **BMS-935177**.
 - BCR signaling is stimulated with an anti-IgM antibody.
 - The resulting intracellular calcium mobilization is measured using a fluorometric plate reader.
 - The IC_{50} value is determined based on the inhibition of the calcium flux.[\[4\]](#)[\[5\]](#)

Conclusion

BMS-935177 is a potent, selective, and orally bioavailable reversible inhibitor of BTK. Its discovery and preclinical development highlight a successful structure-based drug design campaign targeting a key node in autoimmune disease pathology. The comprehensive preclinical data package, including potent in vitro and in vivo activity and a favorable pharmacokinetic profile, established **BMS-935177** as a clinical candidate for the treatment of autoimmune diseases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) The insights gained from the development of **BMS-935177**

have also informed the discovery of subsequent BTK inhibitors, including covalent inhibitors like Branebrutinib (BMS-986195).^{[7][12]}

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